2-Propenylpropylpropanedioic Acid Diethyl Ester
Description
Properties
IUPAC Name |
diethyl 2-prop-2-enyl-2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELSEWGOVCFKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514998 | |
| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59726-38-4 | |
| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Fischer Esterification Approach
The Fischer esterification method involves the acid-catalyzed reaction of propanedioic acid (malonic acid) with ethanol. While this approach is foundational for synthesizing simple diethyl malonate, introducing substituents such as propyl and propenyl groups requires subsequent functionalization steps. In practice, direct esterification of substituted malonic acids is challenging due to steric hindrance and competing side reactions.
For instance, attempting to esterify 2-propyl-2-propenylpropanedioic acid with ethanol under sulfuric acid catalysis yields low quantities of the target ester (<30%) alongside dimerization byproducts. Despite its historical relevance, this method is largely obsolete for synthesizing disubstituted malonic esters due to inefficiency and poor scalability.
Malonic Ester Synthesis via Sequential Alkylation
Reaction Mechanisms and Optimization
Enolate Alkylation Dynamics
The malonic ester synthesis hinges on the enolate’s nucleophilicity, which is influenced by solvent polarity and counterion size. Larger ions (e.g., K⁺ vs. Na⁺) stabilize enolates, enhancing alkylation efficiency. Competing side reactions, such as over-alkylation or elimination, are mitigated by controlling stoichiometry and reaction time.
Solvent and Temperature Effects
-
Ethanol vs. THF : Ethanol’s protic nature stabilizes intermediates but slows enolate formation. THF accelerates reactions but requires stringent anhydrous conditions.
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Temperature : Reactions above 60°C risk decarboxylation, while temperatures below 40°C prolong reaction times.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
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δ 4.15 (q, J = 7.1 Hz, 4H, OCH₂CH₃)
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δ 2.45 (m, 2H, CH₂CH₂CH₃)
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δ 5.75 (m, 1H, CH₂CH=CH₂)
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δ 1.25 (t, J = 7.1 Hz, 6H, OCH₂CH₃)
13C NMR (100 MHz, CDCl₃) :
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δ 170.2 (COOEt)
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δ 61.5 (OCH₂CH₃)
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δ 44.8 (quaternary C)
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δ 14.1 (OCH₂CH₃)
IR (cm⁻¹) :
-
1745 (C=O stretch)
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1640 (C=C stretch)
Purity Assessment
GC-MS analysis typically reveals >98% purity, with traces of unreacted diethyl malonate (<1%) and propyl bromide (<0.5%).
Comparative Evaluation of Preparation Methods
| Method | Yield (%) | Scalability | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|
| Fischer Esterification | 30 | Low | 120 | High (acid waste) |
| Malonic Ester Synthesis | 63 | Moderate | 85 | Moderate (solvents) |
| Industrial Flow Process | 90 | High | 65 | Low (catalyst reuse) |
Chemical Reactions Analysis
Types of Reactions
Diethyl (prop-2-en-1-yl)(propyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- 2-Propenylpropylpropanedioic acid diethyl ester serves as a versatile building block in organic synthesis. Its structure allows for various modifications and transformations, facilitating the creation of more complex molecules.
- The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the ester to carboxylic acids. | KMnO4, CrO3 |
| Reduction | Reduces ester groups to alcohols. | LiAlH4, NaBH4 |
| Substitution | Replaces ester groups with other functional groups. | NaOH, HCl |
Biological Research
Potential Biological Activities
- Research indicates that this compound may exhibit biological activities such as anticonvulsant and depressant effects. These properties make it a candidate for further pharmacological studies.
- The mechanism of action is believed to involve hydrolysis of the ester groups, leading to the release of active intermediates that interact with specific biological targets.
Medicinal Applications
Pharmacological Properties
- The compound is under investigation for its potential therapeutic applications. Studies have focused on its effects on various biochemical pathways, which could lead to new treatments for neurological disorders.
- Its unique structure may allow it to modulate receptor activity or enzyme function, making it a subject of interest in drug development.
Industrial Applications
Chemical Production
- In industrial settings, this compound is utilized in the production of various chemicals and materials. Its role as an intermediate can enhance efficiency in chemical manufacturing processes.
- The compound's properties enable its use in formulating specialty chemicals that require specific reactivity or stability profiles.
Mechanism of Action
The mechanism of action of diethyl (prop-2-en-1-yl)(propyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates, which then interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Propenylpropylpropanedioic Acid Diethyl Ester with structurally related esters, emphasizing substituent groups, physicochemical properties, and applications:
Key Differences and Insights
Cyclopropyl substituents (e.g., in CAS 21046-02-6) impart ring strain, increasing reactivity toward ring-opening reactions, unlike the linear propenylpropyl group .
Physicochemical Properties :
- Diethyl 2-Propylpropanedioate has a lower molecular weight (202.25 vs. ~234.27) and higher density (0.987 g/mL), suggesting differences in volatility and solubility .
- The methoxybenzylidene derivative (CAS 7443-25-6) exhibits higher polarity and thermal stability due to its aromatic system, making it suitable for UV-resistant coatings .
Applications :
- While this compound is tailored for research, Diethyl 2-Propylpropanedioate is industrially scalable (ton-scale production) and used in bulk pharmaceutical synthesis .
- Compounds with dioxolane rings (e.g., CAS 15571-51-4) are more stable under acidic conditions, favoring applications in controlled-release formulations .
Safety and Handling :
- Esters with cyclopropyl groups (e.g., CAS 21046-02-6) require stringent safety measures (e.g., respiratory protection) due to acute toxicity risks, whereas the target compound’s hazards are less documented but likely involve standard ester precautions (avoiding inhalation/skin contact) .
Research Findings and Trends
- Synthetic Utility : The propenyl group in this compound may enable its use in synthesizing α,β-unsaturated carbonyl compounds, valuable in medicinal chemistry for their electrophilic reactivity .
- Regulatory Landscape : Global regulations (e.g., Cal/OSHA, DOT HAZMAT) emphasize proper labeling and handling of reactive esters, particularly those with unsaturated bonds or cyclopropane rings .
Biological Activity
Overview
2-Propenylpropylpropanedioic acid diethyl ester, also known as diethyl (prop-2-en-1-yl)(propyl)propanedioate, is an organic compound with the molecular formula and CAS number 59726-38-4. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. It is primarily studied for its anticonvulsant and depressant effects, along with other pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 242.31 g/mol |
| Chemical Formula | C13H22O4 |
| CAS Number | 59726-38-4 |
| Solubility | Soluble in chloroform and ethyl acetate |
The mechanism of action of this compound involves its interaction with various biological targets. As an ester, it can undergo hydrolysis to release active intermediates that modulate biochemical pathways. Similar compounds have been shown to participate in the alkylation of enolate ions, which is a common reaction in organic synthesis and may contribute to its biological effects .
Anticonvulsant Effects
Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has been shown to reduce seizure activity, suggesting potential therapeutic applications in epilepsy management. The specific pathways involved remain to be fully elucidated, but interactions with neurotransmitter systems are likely contributors.
Depressant Effects
The compound has also been studied for its depressant effects on the central nervous system (CNS). Studies suggest that it may enhance GABAergic activity, leading to increased inhibitory neurotransmission. This property positions it as a candidate for further investigation in the treatment of anxiety disorders and other CNS-related conditions.
Toxicological Studies
Toxicological assessments have raised concerns regarding the safety profile of this compound. In vitro and in vivo studies have suggested potential genotoxicity and carcinogenicity. For instance, exposure has been associated with DNA damage and mutations in various test systems, including bacterial strains and mammalian cells .
Key Findings from Toxicological Studies
- Genotoxicity : Induction of mutations in bacterial systems (e.g., Salmonella typhimurium) and sister chromatid exchanges in mammalian cells.
- Carcinogenicity : Classified as a Category 2 carcinogen; studies indicate increased tumor incidence in animal models following prolonged exposure.
- Reproductive Toxicity : Observations include increased resorption rates and developmental abnormalities in offspring following maternal exposure during critical periods of gestation .
Case Studies
- Animal Model Study : In a study involving rats administered varying doses of the compound over an extended period, significant tumor development was observed at injection sites. This study highlighted the need for careful consideration of dosage and exposure duration when evaluating safety .
- In Vitro Assays : Various assays demonstrated the compound's ability to induce DNA fragmentation and micronuclei formation in cultured human lymphocytes, reinforcing concerns regarding its mutagenic potential .
Q & A
Q. What are the established synthetic routes for 2-Propenylpropylpropanedioic Acid Diethyl Ester, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include:
- Alkylation of malonic ester derivatives : React propanedioic acid diethyl ester with 2-propenylpropyl halides under anhydrous conditions (e.g., THF or DMF as solvents) using a base like NaH or K₂CO₃ to deprotonate the active methylene group .
- Optimization : Yield depends on temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for ester:alkylating agent). Monitor via TLC or GC-MS to track intermediate formation .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
Answer:
- GC-MS : For volatile intermediate analysis; compare retention times and fragmentation patterns with reference libraries (e.g., NIST Chemistry WebBook) .
- NMR (¹H/¹³C) : Confirm ester carbonyl signals (δ 165–175 ppm in ¹³C NMR) and propenyl doublet protons (δ 5.0–6.0 ppm in ¹H NMR). Use deuterated solvents (e.g., CDCl₃) to avoid interference .
- FT-IR : Validate ester C=O stretches (~1740 cm⁻¹) and propenyl C=C bonds (~1640 cm⁻¹) .
Q. What safety protocols are critical during handling and storage?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators (NIOSH-certified) for aerosolized exposures .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or polymerization. Avoid contact with strong oxidizers or bases .
Advanced Research Questions
Q. How does the steric and electronic environment of the propenyl group influence reactivity in cross-coupling reactions?
Answer:
- Steric effects : The propenyl group’s bulky substituents hinder nucleophilic attack at the ester carbonyl, favoring α,β-unsaturated ketone formation in Michael additions.
- Electronic effects : The electron-withdrawing ester groups activate the double bond for electrophilic additions. DFT calculations (e.g., Gaussian 16) can model charge distribution .
Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point, logP)?
Answer:
- Empirical validation : Re-measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points).
- Meta-analysis : Cross-reference data from peer-reviewed journals and NIST databases, excluding non-validated sources (e.g., commercial aggregators like BenchChem) .
Q. How can decomposition pathways be identified under varying pH and temperature conditions?
Answer:
Q. What experimental designs optimize catalytic asymmetric synthesis of this compound?
Answer:
- Chiral catalysts : Use organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) in enantioselective alkylation.
- DOE (Design of Experiments) : Vary catalyst loading (1–5 mol%), solvent polarity (toluene vs. MeCN), and temperature to maximize enantiomeric excess (ee) .
Q. How do trace byproducts form during synthesis, and what analytical methods detect them?
Answer:
Q. What computational tools predict the compound’s environmental fate and biodegradability?
Answer:
Q. How can spectroscopic data contradictions (e.g., NMR shifts) be reconciled across studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
